Methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
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Overview
Description
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate is a chemical compound with the molecular formula C16H16N4O3 and a molecular weight of 312.33 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in the preparation of anticancer drugs such as Pemetrexed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate typically involves the condensation of 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted amino derivatives .
Scientific Research Applications
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate involves its role as an antimetabolite. It inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective in cancer treatment . The compound targets rapidly dividing cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known anticancer agent that shares a similar pyrrolo[2,3-d]pyrimidine core structure.
Methotrexate: Another antimetabolite used in cancer therapy, though it has a different mechanism of action.
Raltitrexed: Similar in structure and function, used in the treatment of colorectal cancer.
Uniqueness
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate is unique due to its specific structural features that allow it to be an effective intermediate in the synthesis of Pemetrexed. Its ability to inhibit thymidylate synthase distinguishes it from other compounds with similar structures .
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate |
InChI |
InChI=1S/C16H16N4O3/c1-23-15(22)10-5-2-9(3-6-10)4-7-11-8-18-13-12(11)14(21)20-16(17)19-13/h2-3,5-6,8,12H,4,7H2,1H3,(H3,17,18,19,20,21) |
InChI Key |
ZQOPFHIBQYZETR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CN=C3C2C(=O)NC(=N3)N |
Origin of Product |
United States |
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